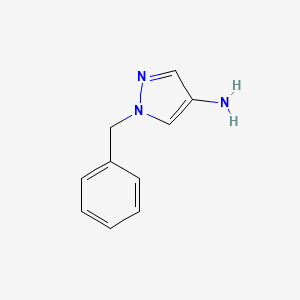

1-Benzyl-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIIDGKOOZXNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182684 | |

| Record name | Pyrazole, 4-amino-1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-62-8 | |

| Record name | 1-(Phenylmethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide on the Synthesis of Aminopyrazoles from Benzylmalononitrile

An In-depth Analysis of Synthetic Pathways, Mechanistic Insights, and Practical Protocols for Researchers and Drug Development Professionals.

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including celecoxib (a COX-2 inhibitor), sildenafil (a PDE5 inhibitor), and various kinase inhibitors used in oncology. The functionalization of the pyrazole ring, particularly with amino and benzyl groups, provides a versatile scaffold for modulating pharmacological activity. This guide provides a comprehensive technical overview of the synthesis of aminopyrazoles, with a specific focus on pathways originating from benzylmalononitrile.

While the direct synthesis of 1-benzyl-1H-pyrazol-4-amine from benzylmalononitrile presents significant mechanistic challenges due to the inherent reactivity of the starting materials, this document outlines a scientifically grounded, multi-step approach. We will first detail the well-established synthesis of the key intermediate, 4-benzyl-1H-pyrazole-3,5-diamine, and then explore subsequent functionalization steps. Furthermore, an alternative, validated pathway to a structurally related target, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, will be presented to provide a robust and practical route for obtaining 1-benzyl-aminopyrazole scaffolds.

Part 1: Synthesis of the Core Intermediate: 4-Benzyl-1H-pyrazole-3,5-diamine

The most direct and widely reported application of benzylmalononitrile in pyrazole synthesis is its cyclocondensation with hydrazine to form 4-benzyl-1H-pyrazole-3,5-diamine.[1][2][3][4] This reaction serves as a reliable and efficient entry point to the 4-benzylpyrazole scaffold.

Principle and Mechanism

The reaction proceeds via a nucleophilic attack of one nitrogen atom of hydrazine on one of the nitrile carbons of benzylmalononitrile. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining nitrile group. A subsequent tautomerization leads to the stable, aromatic 3,5-diaminopyrazole ring system. The benzyl group at the α-carbon of the malononitrile starting material remains as a substituent at the C4 position of the resulting pyrazole.

Sources

physicochemical properties of 1-Benzyl-1H-pyrazol-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-pyrazol-4-amine

Abstract

This compound is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core, a primary amine, and a benzyl group, provides a versatile platform for synthesizing a diverse range of derivatives with potential therapeutic applications. This guide offers a comprehensive technical overview of the core physicochemical properties, spectroscopic profile, and practical synthetic methodologies for this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical data with practical, field-proven insights to support researchers, scientists, and drug development professionals in leveraging this compound for their research endeavors.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is the precise characterization of its structure and core identifiers. The benzyl group at the N1 position of the pyrazole ring significantly influences the molecule's overall properties, including its solubility and interactions with biological targets. The primary amine at the C4 position is a key functional handle for further chemical modifications.

Chemical Structure

The chemical structure of this compound is depicted below. The benzyl group is attached to one of the nitrogen atoms of the pyrazole ring, and an amine group is substituted at the 4-position.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol

This protocol is a conceptual outline. Researchers should perform their own literature search and risk assessment before implementation.

-

Step 1: N-Benzylation of 4-bromo-1H-pyrazole.

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.

-

Perform an aqueous workup: dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-4-bromo-1H-pyrazole. [1]

-

-

Step 2: Buchwald-Hartwig Amination.

-

In a reaction vessel purged with an inert gas (e.g., argon), combine the crude 1-benzyl-4-bromo-1H-pyrazole (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Add an ammonia source, such as benzophenone imine, followed by a solvent like toluene.

-

Heat the mixture (e.g., to 100-110 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction, filter through celite, and concentrate. If benzophenone imine was used, the resulting imine must be hydrolyzed with a mild acid to release the primary amine.

-

Purification Protocol

The final product's purity is critical for its application.

-

Chromatography: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, would likely be effective.

-

Crystallization as a Salt: For obtaining highly pure, crystalline material, the purified free base can be dissolved in a solvent like isopropanol or ether. A solution of HCl in a suitable solvent (e.g., HCl in dioxane) is then added dropwise to precipitate the hydrochloride salt. [2]The resulting solid can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum. [3]

Stability, Storage, and Handling

-

Stability: Like many primary amines, this compound may be susceptible to oxidation and degradation upon prolonged exposure to air and light.

-

Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. [4]For long-term storage, refrigeration is advisable.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The 1-benzyl-1H-pyrazole scaffold is a key structural motif in the development of kinase inhibitors. For instance, derivatives of 1-benzyl-1H-pyrazole have been synthesized and evaluated as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, which is implicated in necroptosis and inflammatory diseases like pancreatitis. [5]The 4-amino group on the pyrazole ring provides a crucial vector for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

References

- The Royal Society of Chemistry. (n.d.). Contents.

- Unknown. (n.d.). Infrared (IR) Spectroscopy.

- Unknown. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- ResearchGate. (2025). The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-Pyrazole-3,5-Diamine Core | Request PDF.

- ResearchGate. (n.d.). Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2.

- PubChem. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid.

- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- Unknown. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- Chemchart. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid (401647-24-3).

- Organic Syntheses Procedure. (n.d.). 4.

- PubMed. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.

- ChemicalBook. (n.d.). 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester(761446-45-1) 1 H NMR.

- AMERICAN ELEMENTS. (n.d.). This compound | CAS 28466-62-8.

- PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole.

- PubChem. (n.d.). 1-Phenyl-1H-pyrazol-4-amine.

- Unknown. (n.d.). IR Spectroscopy Tutorial: Amines.

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- NIH. (n.d.). 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 - PubChem.

- BLDpharm. (n.d.). 956438-25-8|(1-Benzyl-1H-pyrazol-4-yl)methylamine.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole - the NIST WebBook.

- SpectraBase. (n.d.). 1-benzyl-1H-pyrazol-3-amine - Optional[1H NMR] - Spectrum.

- Chongqing Chemdad Co., Ltd. (n.d.). 1-benzylpyrazol-4-amine.

- Amerigo Scientific. (n.d.). This compound.

- 苏州奥佰医药. (n.d.). This compound.

- Sunway Pharm Ltd. (n.d.). This compound hydrochloride - CAS:1264097-17-7.

- Benchchem. (n.d.). An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazole: Chemical Properties, Structure, and Synthetic Applications.

- NIH. (n.d.). 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem.

- PubMed. (2024). Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative.

- Organic Chemistry Data. (n.d.). Bordwell pKa Table.

- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- ResearchGate. (2025). The infrared spectra of secondary amines and their salts.

- IUCr Journals. (2024). Chiral versus achiral crystal structures of 4-benzyl- 1H-pyrazole and its 3,5-diamino derivative.

- Thermo Fisher Scientific. (n.d.). Benzyl 5-amino-1H-pyrazole-4-carboxylate, 98+% 1 g.

- Santa Cruz Biotechnology. (n.d.). 1-Benzyl-4-bromo-1H-pyrazol-3-amine | SCBT.

Sources

- 1. 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 3. This compound hydrochloride - CAS:1264097-17-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1-benzylpyrazol-4-amine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-1H-pyrazol-4-amine (CAS: 28466-62-8): A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-1H-pyrazol-4-amine, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and outlines robust methods for its characterization. Furthermore, it explores the significant role of this pyrazole derivative in contemporary drug discovery, with a particular focus on its application in the development of novel anticancer and anti-inflammatory agents. The guide synthesizes technical data with mechanistic insights, offering a valuable resource for researchers engaged in the design and synthesis of new therapeutic entities.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive template for the design of enzyme inhibitors and receptor modulators.[3][4] this compound, with its reactive amino group and the lipophilic benzyl substituent, serves as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. This guide will illuminate the synthesis, characterization, and strategic application of this compound in the pursuit of innovative therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 28466-62-8 | [5] |

| Molecular Formula | C₁₀H₁₁N₃ | [6] |

| Molecular Weight | 173.21 g/mol | [6] |

| Appearance | Pale purple to purple solid | |

| Boiling Point | 369.4±25.0 °C (Predicted) | [6] |

| Density | 1.16±0.1 g/cm³ (Predicted) | [6] |

| pKa | 3.60±0.11 (Predicted) | [6] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process involving the N-benzylation of 4-nitropyrazole followed by the reduction of the nitro group. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

Synthesis Workflow

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-nitro-1H-pyrazole [1]

-

To a solution of 4-nitropyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-benzyl-4-nitro-1H-pyrazole as a solid.

Step 2: Synthesis of this compound [7]

-

Dissolve 1-benzyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the pyrazole ring. The amine protons will likely appear as a broad singlet. Based on data for similar structures, the expected chemical shifts (in ppm, relative to TMS) are:

-

~7.2-7.4 ppm (m, 5H): Phenyl protons of the benzyl group.

-

~7.3-7.5 ppm (s, 1H): Pyrazole C5-H.

-

~7.0-7.2 ppm (s, 1H): Pyrazole C3-H.

-

~5.2 ppm (s, 2H): Methylene protons (-CH₂-Ph).

-

~3.5-4.5 ppm (br s, 2H): Amine protons (-NH₂).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Predicted chemical shifts are:

-

~138 ppm: Quaternary carbon of the phenyl group attached to the methylene.

-

~127-129 ppm: Carbons of the phenyl ring.

-

~130-140 ppm: Pyrazole C3 and C5.

-

~110-120 ppm: Pyrazole C4.

-

~55 ppm: Methylene carbon (-CH₂-Ph).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 173.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2950 cm⁻¹: Aliphatic C-H stretching of the methylene group.

-

~1600 cm⁻¹: N-H bending vibration.

-

1450-1550 cm⁻¹: Aromatic C=C stretching.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of compounds targeting a range of diseases, particularly cancer and inflammatory disorders.

Autophagy Modulation in Cancer Therapy

Autophagy is a cellular self-degradation process that can either suppress or promote tumor growth depending on the context.[8][9] In many cancers, autophagy is a survival mechanism that allows cancer cells to withstand stress and chemotherapy.[10] Therefore, the inhibition of autophagy is a promising strategy to enhance the efficacy of anticancer drugs. Derivatives of this compound have been investigated as potent autophagy modulators.

Caption: Role of pyrazole derivatives in autophagy modulation.

RIP1 Kinase Inhibition in Inflammatory Diseases

Receptor-interacting protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed cell death that plays a significant role in various inflammatory diseases.[11] The inhibition of RIP1 kinase is a promising therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[12][13] The pyrazole scaffold has been successfully employed in the design of potent and selective RIP1 kinase inhibitors.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Inhalation: Avoid breathing dust or vapors. May be harmful if inhaled.[14]

-

Skin Contact: Avoid contact with skin. May be harmful if absorbed through the skin and can cause irritation.[15]

-

Eye Contact: Avoid contact with eyes. Can cause serious eye irritation.[16]

-

Ingestion: May be harmful if swallowed.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable tool for the creation of diverse chemical libraries for drug discovery. The demonstrated success of its derivatives as autophagy modulators and RIP1 kinase inhibitors highlights the significant potential of this scaffold in the development of next-generation therapeutics for cancer and inflammatory diseases. This guide provides the essential technical information and scientific context for researchers to effectively utilize this compound in their research and development endeavors.

References

- Autophagy modulation for cancer therapy - PMC - PubMed Central. (n.d.).

- The role of autophagy in cancer: from molecular mechanism to therapeutic window - Frontiers. (n.d.).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).

- The Role of Autophagy in Cancer: Therapeutic Implications - AACR Journals. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (2018, January 12).

- Autophagy Modulation in Cancer: Current Knowledge on Action and Therapy - PMC. (n.d.).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).

- Autophagy modulation for cancer treatment - Cancer Cell Biology Research Group. (2019, November 5).

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).

- Discovery of novel 5-phenylpyrazol receptor interacting protein 1(RIP1) kinase inhibitors as anti-necroptosis agents by combining virtual screening and in vitro and in vivo experimental evaluations - PubMed. (n.d.).

- Contents - The Royal Society of Chemistry. (n.d.).

- 1-benzylpyrazol-4-amine - Chongqing Chemdad Co. ,Ltd. (n.d.).

- 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem - NIH. (n.d.).

- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).

- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. (2025, October 23).

- Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. (n.d.).

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 24).

- The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-Pyrazole-3,5-Diamine Core | Request PDF - ResearchGate. (2025, August 5).

- 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- This compound Shanghai Amole Biotechnology Co., Ltd. - ChemBK. (n.d.).

- 1-benzyl-1H-pyrazol-3-amine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC - NIH. (n.d.).

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22).

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (n.d.).

Sources

- 1. 1-BENZYL-4-NITRO-1H-PYRAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 7. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Page loading... [guidechem.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 15. 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Benzyl-1H-pyrazol-4-amine

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and critical applications in the development of novel therapeutics, grounded in authoritative scientific literature.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs like Celecoxib and Rimonabant.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. This compound combines this valuable core with two strategic functional groups: a versatile primary amine at the 4-position for derivatization and a benzyl group at the N1 position, which can modulate steric and electronic properties or serve as a protective group. This specific arrangement makes it a highly sought-after intermediate for synthesizing libraries of compounds for screening against various biological targets.[2]

Recent research has highlighted the utility of 1-benzyl-1H-pyrazole derivatives in developing potent inhibitors for critical therapeutic targets, such as Receptor Interacting Protein 1 (RIP1) kinase, which plays a central role in necroptosis and inflammatory diseases.[3] This guide serves as a foundational resource for researchers aiming to leverage this molecule's potential in their drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its distinct molecular architecture, which features a five-membered aromatic pyrazole ring substituted with a benzyl group on one nitrogen atom and an amine group on a carbon atom.

Molecular Formula and Structure

The chemical formula for this compound is C₁₀H₁₁N₃ .[4][5] Its structure consists of a pyrazole ring, a benzyl group attached to the N1 position, and an amino group at the C4 position.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. Note that some values are computationally predicted and should be confirmed experimentally.

| Property | Value | Reference |

| CAS Number | 28466-62-8 | [4][6] |

| Molecular Weight | 173.21 g/mol | [4][5] |

| Boiling Point | 369.4 ± 25.0 °C (Predicted) | [6] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 3.60 ± 0.11 (Predicted) | [6] |

| Storage | Room temperature, inert atmosphere | [6] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A common and effective strategy involves the N-benzylation of a pre-functionalized pyrazole, followed by the transformation of the functional group into an amine. The following protocol outlines a representative synthesis starting from 4-nitro-1H-pyrazole.

Synthetic Workflow

The process involves two main steps: 1) N-alkylation of 4-nitropyrazole with benzyl bromide, and 2) reduction of the nitro group to the primary amine.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Benzyl-4-nitro-1H-pyrazole

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-benzyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

-

Dissolve the 1-benzyl-4-nitro-1H-pyrazole (1.0 eq) from Step 1 in ethanol or methanol.

-

Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization or chromatography if necessary.

Characterization: Spectroscopic Profile

-

¹H NMR:

-

Aromatic Protons (Benzyl): A multiplet between δ 7.2-7.4 ppm corresponding to the 5 protons of the phenyl ring.

-

Methylene Protons (-CH₂-): A singlet around δ 5.2-5.4 ppm.

-

Pyrazole Protons: Two singlets for the protons at the C3 and C5 positions of the pyrazole ring, expected in the δ 7.0-8.0 ppm region.

-

Amine Protons (-NH₂): A broad singlet, typically in the δ 3.5-5.0 ppm range, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Expected signals for the 10 carbon atoms, including distinct peaks for the pyrazole ring carbons, the benzyl CH₂ carbon (around 50-55 ppm), and the aromatic carbons of the benzyl group (125-140 ppm).

-

-

Mass Spectrometry (MS):

-

The ESI-MS would show a prominent [M+H]⁺ peak at m/z 174.21.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is a cornerstone intermediate due to the reactivity of its primary amine, which serves as a handle for diversification.

A Versatile Scaffold for Library Synthesis

The 4-amino group is readily derivatized via acylation, sulfonylation, alkylation, or reductive amination to generate a vast library of analogues. This strategy is fundamental in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[2]

Caption: Derivatization pathways of this compound.

Case Study: RIP1 Kinase Inhibitors

A notable application is in the development of inhibitors for Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of programmed necrotic cell death (necroptosis).[3] Necroptosis is implicated in various inflammatory and neurodegenerative diseases. Researchers have synthesized series of 1-benzyl-1H-pyrazole derivatives and identified compounds with potent RIP1 kinase inhibitory activity.[3] For example, SAR studies led to compounds that showed significant protective effects in a mouse model of acute pancreatitis, demonstrating the therapeutic potential of this scaffold.[3] The pyrazole core often acts as a hinge-binding motif in the ATP-binding pocket of kinases.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its robust synthesis, well-defined structure, and versatile reactivity make it an invaluable starting point for developing novel therapeutics. For researchers in medicinal chemistry, understanding the properties and potential of this scaffold is essential for designing next-generation treatments for a range of diseases, from cancer to inflammation.[7]

References

- This compound | CAS 28466-62-8. American Elements. [Link]

- This compound Shanghai Amole Biotechnology Co., Ltd. ChemBK. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-Pyrazole-3,5-Diamine Core.

- 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441. PubChem, NIH. [Link]

- Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2.

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

- 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876. PubChem, NIH. [Link]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466. PubChem, NIH. [Link]

- 1-Phenyl-1H-pyrazol-4-amine | C9H9N3 | CID 121021. PubChem, NIH. [Link]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, NIH. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- 1-benzylpyrazol-4-amine. Chongqing Chemdad Co., Ltd. [Link]

- 1-benzyl-1H-pyrazol-3-amine - Optional[1H NMR]. SpectraBase. [Link]

- Pyrazole synthesis. Organic Chemistry Portal. [Link]

- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. chembk.com [chembk.com]

- 6. 1-benzylpyrazol-4-amine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-pyrazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a pyrazole ring substituted with a benzyl group at the N1 position and an amine group at the C4 position, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such organic molecules. This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and the rationale behind their expected spectral parameters. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR data, ensuring accuracy and reproducibility in research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole ring, the benzyl group, and the amino substituent. The chemical shifts (δ) are influenced by the electronic effects of the surrounding atoms and functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (pyrazole) | ~7.5 - 7.7 | Singlet (s) | - | 1H |

| H-5 (pyrazole) | ~7.3 - 7.5 | Singlet (s) | - | 1H |

| H-2', H-6' (phenyl) | ~7.2 - 7.4 | Multiplet (m) | - | 2H |

| H-3', H-4', H-5' (phenyl) | ~7.2 - 7.4 | Multiplet (m) | - | 3H |

| CH₂ (benzyl) | ~5.2 - 5.4 | Singlet (s) | - | 2H |

| NH₂ (amine) | ~3.5 - 4.5 | Broad Singlet (br s) | - | 2H |

Rationale for ¹H NMR Assignments:

-

Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as singlets due to the absence of adjacent protons for coupling. Their chemical shifts are influenced by the aromaticity of the ring and the electronic nature of the substituents. The specific positions are assigned based on the relative electron-donating and -withdrawing effects of the benzyl and amino groups.

-

Benzyl Protons: The five protons of the phenyl ring of the benzyl group will likely appear as a complex multiplet in the aromatic region (7.2-7.4 ppm). The benzylic methylene (CH₂) protons are expected to be a sharp singlet around 5.2-5.4 ppm, a characteristic region for such protons.[2][3]

-

Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift and the broadness of this signal can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to proton exchange.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~135 - 140 |

| C-4 (pyrazole) | ~125 - 130 |

| C-5 (pyrazole) | ~115 - 120 |

| C-1' (phenyl) | ~136 - 138 |

| C-2', C-6' (phenyl) | ~128 - 130 |

| C-3', C-5' (phenyl) | ~128 - 130 |

| C-4' (phenyl) | ~127 - 129 |

| CH₂ (benzyl) | ~50 - 55 |

Rationale for ¹³C NMR Assignments:

-

Pyrazole Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons are characteristic of aromatic heterocyclic systems.[5][6] The C-4 carbon, bearing the electron-donating amino group, is expected to be shielded compared to the other ring carbons.

-

Benzyl Carbons: The carbons of the benzyl group will resonate in the typical aromatic and aliphatic regions. The quaternary carbon (C-1') will have a distinct chemical shift from the protonated aromatic carbons. The benzylic methylene (CH₂) carbon will appear in the aliphatic region around 50-55 ppm.

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with key proton and carbon positions labeled for NMR spectral assignment.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those of the amino group.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 0 to 200 ppm.

-

Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

NMR Analysis Workflow

Caption: A streamlined workflow for the acquisition and analysis of NMR data for this compound.

Conclusion

The detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, coupled with a comprehensive experimental protocol, provides a valuable resource for researchers in the field. By understanding the expected spectral features and following a robust methodology, scientists can confidently characterize this and similar pyrazole derivatives, facilitating advancements in drug development and chemical research. The structural insights gained from NMR spectroscopy are paramount for confirming the identity and purity of synthesized compounds, ensuring the integrity of subsequent biological and pharmacological studies.

References

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Elguero, J., et al. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.

- ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.

- Supplementary Information. ¹³C; DEPT135; HSQC) and HRMS spectra.

- Alkorta, I., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.

- ResearchGate.

- [Ce(L-Pro)2]2 (Oxa)

- University of Wisconsin. NMR Spectroscopy :: ¹H NMR Chemical Shifts.

- Kim, B. H., et al. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. 2016;87(4):569-74.

- The Royal Society of Chemistry.

- Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES.

- Oregon State University. ¹H NMR Chemical Shift.

- Combin

- ResearchGate. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)

- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)

- University College London. Chemical shifts.

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- ResearchGate. ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole Tabela 1.

- AMERICAN ELEMENTS. This compound | CAS 28466-62-8.

- University of Wisconsin. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- ResearchGate. ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole Tabela 1.

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. compoundchem.com [compoundchem.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

The 1-Benzyl-1H-pyrazol-4-amine Scaffold: A Privileged Core in Drug Discovery

An In-Depth Technical Guide to the Biological Activities of the 1-Benzyl-1H-pyrazol-4-amine Scaffold

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] Within this diverse chemical family, the this compound scaffold has emerged as a particularly versatile and valuable building block in drug discovery.[2] Its strategic placement of a benzyl group at the N1 position and an amine at the C4 position provides two distinct and modifiable handles for synthetic elaboration, enabling the creation of extensive compound libraries. This guide provides a comprehensive technical overview of the biological activities associated with derivatives of this core structure. We will explore its application in the development of potent kinase inhibitors targeting key regulators of cell death and proliferation, its role in the modulation of complex cellular processes like autophagy, and its potential as a foundation for novel antimicrobial agents. This document synthesizes field-proven insights, detailed experimental methodologies, and mechanistic explorations to serve as a critical resource for researchers, scientists, and drug development professionals.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent feature in a wide array of pharmacologically active compounds.[3] Its structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry. The this compound structure (Figure 1) is of particular interest due to its synthetic tractability. The 4-amino group serves as a versatile nucleophile, readily undergoing acylation, sulfonylation, and alkylation, while the benzyl group at the N1 position can be modified to explore steric and electronic interactions within a target's binding pocket.[2] This inherent modularity is a key reason for its widespread use in the generation of novel therapeutic candidates.

Synthetic Derivatization: A Workflow for Bioactive Probes

The utility of the this compound core lies in its capacity for straightforward chemical modification to generate diverse and potent derivatives. The primary reactive site, the 4-amino group, is a key anchor point for introducing various functionalities. A common and effective strategy involves amide coupling, where the amine is reacted with a range of carboxylic acids or their activated forms (e.g., acid chlorides) to yield N-acylated pyrazoles. This approach has been successfully employed to synthesize libraries of compounds for screening against various biological targets.[4]

The diagram below illustrates a generalized workflow for the derivatization of this scaffold, a fundamental process in structure-activity relationship (SAR) studies.

Caption: General workflow for derivatizing the this compound scaffold.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant activity across several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity

The scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, primarily through the inhibition of protein kinases and the modulation of cellular degradation pathways.

Macroautophagy (autophagy) is a cellular recycling process that can be exploited by cancer cells to survive stress.[4] The mammalian target of rapamycin complex 1 (mTORC1) is a key negative regulator of this process. Research has shown that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, derived from a related pyrazole amine core, possess potent antiproliferative activity.[4] These compounds were found to reduce mTORC1 activity and increase basal autophagy. However, they also disrupt the clearance of autophagosomes under starvation conditions, leading to an accumulation of the autophagy marker LC3-II and ultimately impairing the cancer cell's ability to cope with stress.[4] This dual action represents a novel mechanism for anticancer activity.

Caption: The RIP1 kinase-mediated necroptosis pathway and its inhibition.

Antimicrobial Activity

The pyrazole scaffold is well-represented in the field of antimicrobial research. [5][6]Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. [1][7]For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and showed promising antibacterial and antifungal activities. While this represents a slight modification of the core topic, it underscores the broader principle that the pyrazol-amine framework is a viable starting point for developing agents that can combat microbial infections.

Key Experimental Protocols

To ensure scientific integrity, the biological evaluation of these compounds relies on robust and validated experimental protocols. The following methodologies are central to characterizing the activities described above.

Protocol: In Vitro Kinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., RIP1, CDK2). This is the primary validation of on-target activity. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is commonly used as it quantifies ADP production, a direct product of kinase activity.

Methodology:

-

Prepare a reaction buffer containing the purified kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.

-

Dispense the test compound (from a dilution series) into a 384-well plate.

-

Add the kinase/substrate mixture to the wells to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell Viability Assay (MTT Assay)

Causality: This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines. It measures the metabolic activity of the cell population, which correlates with the number of viable cells. This provides a functional readout of a compound's antiproliferative potential.

Methodology:

-

Seed cancer cells (e.g., MIA PaCa-2, A2780) in a 96-well plate at a predetermined density and allow them to adhere overnight. [4][8]2. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). [9]3. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀ or IC₅₀ value.

Protocol: Western Blot for Autophagy Marker LC3-II

Causality: This protocol is used to directly visualize and quantify changes in key proteins within a signaling pathway. To assess autophagy, the conversion of LC3-I to its lipidated form, LC3-II, is a standard marker. An accumulation of LC3-II can indicate either increased autophagy induction or a blockage in autophagosome degradation. [4] Methodology:

-

Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for LC3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using a digital imager or X-ray film. The two bands for LC3-I (~16 kDa) and LC3-II (~14 kDa) will be visible.

-

Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to the loading control is used to assess changes in autophagy.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. benchchem.com [benchchem.com]

- 3. academicstrive.com [academicstrive.com]

- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meddocsonline.org [meddocsonline.org]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-1H-pyrazol-4-amine as a Heterocyclic Building Block

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Pyrazole-containing drugs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3] Notable examples of marketed drugs incorporating this versatile core include the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1]

Within the diverse family of pyrazole derivatives, aminopyrazoles are particularly valuable as synthetic intermediates.[3] The amino group serves as a versatile handle for further functionalization, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacological properties. This guide focuses on a key member of this class: 1-benzyl-1H-pyrazol-4-amine . The presence of the N-benzyl group provides steric bulk and modulates the electronic properties of the pyrazole ring, while the 4-amino group offers a prime site for chemical elaboration. This combination makes it an exceptionally useful building block for the synthesis of novel kinase inhibitors and other targeted therapeutics.[4][5] This document will provide a comprehensive overview of its synthesis, characterization, and strategic application in the development of advanced pharmaceutical candidates.

Synthesis and Characterization of this compound

The construction of the 1-substituted-4-aminopyrazole core is a critical step in leveraging this building block. A common and effective strategy involves the cyclization of a β-ketonitrile with a substituted hydrazine.[6][7] This approach allows for the convergent assembly of the pyrazole ring with the desired substituents in a regioselective manner.

Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from readily available precursors. The key is the formation of a suitable β-ketonitrile, which then undergoes cyclization with benzylhydrazine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Oxobutanenitrile (Acetoacetonitrile)

-

To a stirred suspension of sodium ethoxide (1.0 eq) in anhydrous diethyl ether, a mixture of ethyl acetate (1.0 eq) and acetonitrile (1.0 eq) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

The resulting precipitate is filtered, washed with cold diethyl ether, and then dissolved in water.

-

The aqueous solution is acidified with dilute sulfuric acid to a pH of approximately 4-5.

-

The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 3-oxobutanenitrile as a pale yellow oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a solution of 3-oxobutanenitrile (1.0 eq) in ethanol, benzylhydrazine (1.0 eq) is added, followed by a catalytic amount of glacial acetic acid.

-

The reaction mixture is heated to reflux for 6-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Characterization Data

The structural integrity of the synthesized this compound should be confirmed through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), pyrazole ring protons, and the amino group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group and the pyrazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C/C=N stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₁N₃ (173.22 g/mol ). |

This compound as a Versatile Synthetic Intermediate

The utility of this compound as a building block stems from the reactivity of the 4-amino group. This nucleophilic center can readily participate in a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular scaffolds.

Key Reactions and Applications

1. Acylation and Sulfonylation: The amino group can be easily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is a key strategy in structure-activity relationship (SAR) studies.[2]

2. Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to N-substituted derivatives. This is a powerful method for introducing a wide range of substituents at the 4-position.[8]

3. Buchwald-Hartwig Amination: The amino group can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form N-aryl pyrazoles. This is a modern and efficient method for constructing C-N bonds.

4. Synthesis of Fused Heterocyclic Systems: The bifunctional nature of the aminopyrazole core (the amino group and the adjacent ring nitrogen) allows it to be used in condensation reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[9] These fused systems are often found in biologically active molecules, particularly kinase inhibitors.

Caption: Reactivity of this compound as a building block.

Case Study: Application in Kinase Inhibitor Synthesis

The this compound scaffold is particularly relevant in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The 4-amino group provides a vector for introducing substituents that can occupy other pockets of the active site, thereby enhancing potency and selectivity.

For instance, derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death.[4] SAR studies have shown that modifications at the 4-position of the pyrazole ring can significantly impact the inhibitory activity. By systematically exploring different amides and N-substituted derivatives of this compound, researchers can optimize the compound's interaction with the target kinase and improve its pharmacokinetic properties.[4]

Conclusion and Future Perspectives

This compound is a high-value heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and the versatile reactivity of its 4-amino group make it an ideal starting point for the creation of diverse chemical libraries. The demonstrated success of pyrazole-based compounds as therapeutic agents, particularly as kinase inhibitors, underscores the importance of this scaffold.

Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, the application of this building block in the synthesis of novel compounds targeting a broader range of biological targets is an active area of investigation. The continued exploration of the chemical space around the this compound core is expected to yield new and improved therapeutic agents for the treatment of a variety of human diseases.

References

- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (n.d.). Supporting Information - Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

- Ce(L-Pro)2]2 (Oxa)

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chem Biol Drug Des, 87(4), 569-74.

- 1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-4-amine. (n.d.). Benchchem.

- Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).

- Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein J Org Chem, 7, 147-157.

- The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-Pyrazole-3,5-Diamine Core. (n.d.). Request PDF.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Med Chem, 14(2), 265-277.

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Adv, 14(22), 15631-15661.

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.

- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. (n.d.). Benchchem.

- Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. (2012). Bioorg Med Chem, 20(22), 6598-612.

- Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). (n.d.).

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (n.d.).

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Mol Divers.

- Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). Bioorg Med Chem Lett, 25(22), 5224-8.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PDF.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (n.d.).

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.).

- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8843-8851.

- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8843-8851.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.).

- Contents. (n.d.). The Royal Society of Chemistry.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

- An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazole: Chemical Properties, Structure, and Synthetic Applic

- Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. (2024). Acta Crystallogr E Crystallogr Commun, 80(Pt 7), 800-805.

- 1-Benzyl-1H-pyrazole-4-carbaldehyde. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. soc.chim.it [soc.chim.it]

- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

A Technical Guide to the-Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Executive Summary

Protein kinases, enzymes that regulate a vast number of cellular processes, have emerged as critical targets in modern drug discovery, particularly in oncology.[1][2][3][4] The pyrazole scaffold has been identified as a "privileged structure" in the design of kinase inhibitors due to its synthetic accessibility and ability to mimic the adenine ring of ATP, forming crucial hydrogen bonds within the kinase hinge region.[3][5][6] This guide provides an in-depth technical exploration of the mechanisms through which pyrazole-based inhibitors exert their effects, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the diverse binding modes, including ATP-competitive and allosteric inhibition, as well as the nuances of covalent and reversible interactions. Through detailed explanations of key experimental protocols and illustrative case studies of prominent pyrazole-containing drugs, this whitepaper aims to equip the reader with a comprehensive understanding of this important class of therapeutic agents.

The Pyrazole Scaffold: A Cornerstone of Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic and structural properties make it an ideal building block for kinase inhibitors.[3][5][7] A significant number of FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, highlighting its importance in successful drug design.[3][8]

The primary role of the pyrazole moiety is often to act as a "hinge-binder."[6] The kinase hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and forms the backbone of the ATP-binding pocket. The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the amide backbone of the hinge residues, effectively mimicking the interactions of the adenine portion of ATP.[6] This foundational interaction provides a stable anchor for the inhibitor, allowing for further optimization of other parts of the molecule to achieve high potency and selectivity.[6]

Mechanisms of Inhibition: A Spectrum of Interactions

Pyrazole-based kinase inhibitors employ a variety of mechanisms to block kinase activity. Understanding these different modes of action is crucial for designing inhibitors with desired selectivity and pharmacological profiles.

ATP-Competitive Inhibition (Type I and Type II)

The most common mechanism of action for pyrazole-based inhibitors is competitive inhibition with ATP. These inhibitors bind to the ATP-binding pocket of the kinase, directly preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

-

Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is in the "in" position (DFG-in). Ruxolitinib, a selective JAK1 and JAK2 inhibitor, is an example of a type I inhibitor.[5][8] Its pyrazole ring, linked to a pyrrolo[2,3-d]pyrimidine scaffold, fits into the ATP-binding site of the active kinase.[5][8]

-

Type II Inhibitors: In contrast, type II inhibitors bind to and stabilize the inactive conformation of the kinase (DFG-out).[9] In this conformation, the phenylalanine residue of the DFG motif occupies the ATP-binding site, preventing ATP from binding.[9] Sorafenib and Regorafenib are well-known multi-kinase inhibitors that function as type II inhibitors.[9][10] Their pyrazole moiety, in conjunction with other structural features, allows them to access a hydrophobic pocket adjacent to the ATP-binding site that is only available in the DFG-out conformation.[9][11] This often leads to a different selectivity profile compared to type I inhibitors.

Allosteric Inhibition (Type IV)

Allosteric inhibitors represent a distinct class that binds to a site on the kinase other than the ATP-binding pocket.[12][13] This binding event induces a conformational change in the kinase that prevents it from functioning correctly. Pyrazole-containing compounds have been developed as allosteric inhibitors of PKCζ, targeting the PIF-pocket on the kinase catalytic domain.[12][13] This approach can offer higher selectivity as allosteric sites are generally less conserved than the highly conserved ATP-binding pocket.[13]

Covalent Inhibition (Type VI)